REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=2[N+:18]([O-])=O)[CH2:3][CH2:2]1.[H][H]>[C].[Pd].O1CCCC1>[NH2:18][C:9]1[CH:10]=[C:11]([C:14]([F:16])([F:17])[F:15])[CH:12]=[CH:13][C:8]=1[NH:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:2.3|
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Name
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1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
O1CCC(CC1)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium-carbon
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Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
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Type
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CUSTOM
|
Details
|
this was shaken
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution
|
Type
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STIRRING
|
Details
|
this was again shaken
|
Type
|
CUSTOM
|
Details
|
purging with hydrogen gas 3 times
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Type
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STIRRING
|
Details
|
after vigorous shaking at room temperature under these conditions for 4 h
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
this was purged with nitrogen
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Type
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DISTILLATION
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Details
|
distilled water (40 mL)
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Type
|
ADDITION
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Details
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was added
|
Type
|
STIRRING
|
Details
|
this was shaken for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
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Details
|
insoluble material was filtered off through a Celite layer (20 mm thickness)
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Type
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WASH
|
Details
|
this same layer was further washed with ethyl acetate
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Type
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WASH
|
Details
|
The filtrate and wash solutions
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 73.6% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |